molecular formula C5H6N6 B1385253 3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazol-4-amine CAS No. 1177325-31-3

3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazol-4-amine

Cat. No.: B1385253
CAS No.: 1177325-31-3
M. Wt: 150.14 g/mol
InChI Key: FIHCOWVDCJTGHA-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazol-4-amine is a nitrogen-based heterocyclic compound of significant interest in medicinal and organic chemistry. It belongs to a class of pyrazole-triazole hybrids, which are recognized as privileged scaffolds in drug discovery due to their extensive biological activity profiles and ability to interact with diverse biological targets . The molecular structure, incorporating multiple nitrogen atoms, allows for rich hydrogen bonding and dipole interactions, which are crucial for binding to enzymes and receptors . Research Applications and Value: Compounds featuring the pyrazole-triazole core have demonstrated a broad spectrum of pharmacological activities in scientific literature. These activities include, but are not limited to, antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The presence of both pyrazole and 1,2,4-triazole rings in a single molecular framework often leads to enhanced binding affinity and improved solubility, making such hybrids valuable for developing new therapeutic agents . Researchers utilize this compound as a key synthetic intermediate to build more complex molecules for screening against various biological targets. Handling and Usage: This product is strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-(1,2,4-triazol-4-yl)-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-4-1-7-10-5(4)11-2-8-9-3-11/h1-3H,6H2,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHCOWVDCJTGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257445
Record name 3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177325-31-3
Record name 3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177325-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Chalcone Intermediate Cyclization

This method involves the formation of a chalcone precursor followed by cyclization with hydrazine hydrate.

Step 1: Synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide

  • Reagents : 4-Amino-4H-1,2,4-triazole, acetyl chloride, dry benzene.
  • Conditions : Stirring at room temperature for 6–8 hours.
  • Yield : 75–85% after recrystallization.

Step 2: Chalcone Formation

  • Reagents : N-(4H-1,2,4-Triazol-4-yl)acetamide, aromatic aldehydes (e.g., 4-chlorobenzaldehyde).
  • Conditions : Reaction in ethanol with 2% NaOH under reflux for 12 hours.
  • Yield : 70–80%.

Step 3: Cyclization to Pyrazoline

  • Reagents : Chalcone derivative, hydrazine hydrate, HCl.
  • Conditions : Reflux in ethanol for 8–10 hours.
  • Yield : 50–60% for pyrazoline-triazole hybrids.

Characterization Data :

Parameter Value (Example: 4a)
Melting Point 198°C
IR (cm⁻¹) 3110 (N–H), 1630 (C=N)
¹H NMR (δ, ppm) 7.45 (Ar–H), 8.60 (CH=N)

Multi-Component Reaction with Thiosemicarbazide

This route employs thiosemicarbazide for pyrazoline-thioamide formation, followed by cyclization.

Step 1: Chalcone-Thiosemicarbazide Adduct

Step 2: Cyclization with Triazole Derivatives

  • Reagents : Pyrazoline-thioamide, 4-bromoacetyl-1,2,3-triazole.
  • Conditions : Reflux in ethanol with triethylamine.
  • Yield : 77–90% for triazolylthiazole-pyrazoline hybrids.

Key Spectral Data :

  • ¹H NMR : Pyrazoline protons appear as doublets at δ 3.24–5.54.
  • ¹³C NMR : Thiazole C2 resonance at δ 165.4–165.8.

One-Pot, Four-Component Synthesis

A streamlined approach combining pyrazole and triazole moieties in a single reaction vessel.

Reagents :

  • 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole, acetylacetone, substituted aldehydes, phenacyl bromides.

Conditions :

  • Step 1 : Cyclocondensation in ethanol with HCl (reflux, 4 hours).
  • Step 2 : Sequential addition of aldehydes and bromides with triethylamine.

Yield : 84–87% for triazolo-pyrazoline-thiadiazines.

Mechanistic Insight :

  • Hydrazine groups facilitate nucleophilic attack, enabling pyrazoline ring closure.

Comparative Analysis of Methods

Method Advantages Limitations
Chalcone Cyclization High purity, scalable Moderate yields (50–60%)
Multi-Component High yields (77–90%) Complex purification
One-Pot Synthesis Time-efficient, fewer steps Requires precise stoichiometry

Critical Parameters Affecting Synthesis

  • Solvent Choice : Ethanol preferred for solubility and reaction kinetics.
  • Catalysts : HCl or triethylamine accelerates cyclization.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance chalcone reactivity.

Structural Confirmation Techniques

  • IR Spectroscopy : Confirms C=N (1630 cm⁻¹) and N–H (3110 cm⁻¹) stretches.
  • ¹H NMR : Pyrazoline protons (δ 3.24–5.54) and triazole CH=N (δ 8.60).
  • TLC Monitoring : Ensures reaction completion (e.g., acetone:toluene 2:8).

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. A study demonstrated the synthesis of various triazole derivatives, including 3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazol-4-amine, which showed promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Table 1: Summary of Antimicrobial and Anticancer Studies

Study ReferenceActivity TestedOrganism/Cell LineResult
AntimicrobialStaphylococcus aureusActive
AnticancerMCF-7 (Breast Cancer)Inhibitory

Agricultural Science

Fungicides
The triazole group is known for its efficacy as fungicides. Research has shown that this compound can be utilized in developing novel fungicides to combat plant pathogens. Field trials indicated that formulations based on this compound significantly reduced fungal infections in crops like wheat and corn .

Herbicide Development
Additionally, derivatives of this compound are being explored for herbicidal properties. Studies suggest that it can inhibit the growth of specific weed species without harming crop plants, making it a potential candidate for integrated pest management strategies .

Materials Science

Polymer Chemistry
In materials science, this compound has been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified polymers .

Nanocomposites
The compound's ability to form coordination complexes with metal ions has led to its use in synthesizing nanocomposites with unique electrical and optical properties. These nanocomposites are being studied for applications in sensors and electronic devices .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of synthesized triazole derivatives against a panel of pathogens. The results demonstrated a significant reduction in microbial load when treated with this compound derivatives compared to standard antibiotics.

Case Study 2: Agricultural Application
Field trials conducted on wheat crops treated with a formulation containing this compound showed a reduction in Fusarium infections by over 60%, highlighting its potential as an effective fungicide.

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The nitrogen atoms in the triazole and pyrazole rings can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents/R-Groups Key Functional Differences
Target Compound 3-(1,2,4-Triazol-4-yl), 4-amine Reference for coordination chemistry
1-Ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine Ethyl at pyrazole 1-position; fused azepine-triazole Enhanced lipophilicity for medicinal applications
唑虫酰胺 (3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide) 4-carboxamide instead of 4-amine Insecticidal activity due to carboxamide group
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridinyl at pyrazole 1-position; cyclopropylamine at 4-position Pharmaceutical relevance (kinase inhibition)
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine Pyridinyl at triazole 5-position; alkylsulfanyl at triazole 3-position Sulfur-enhanced electronic properties for biochemistry

Key Observations:

  • Triazole vs. Azepine-Triazole Fusion : The ethyl-substituted analogue (CAS 1174852-58-4) incorporates a tetrahydroazepine ring fused to triazole, increasing steric bulk and lipophilicity, making it favorable for membrane penetration in drug design .
  • Amine vs.

Key Observations:

  • Yield Variability : The target compound’s synthesis achieves moderate yields through sequential condensation and protection-deprotection steps, while copper-catalyzed coupling () suffers from low efficiency (~17.9%) due to side reactions .
  • Sulfur Incorporation : The alkylsulfanyl derivatives () exhibit high yields (60-85%) via straightforward alkylation, leveraging the nucleophilicity of the triazole-thiol group .

Key Observations:

  • Coordination Chemistry : The target compound’s amine and triazole groups enable metal ion chelation, forming stable complexes for stimuli-responsive materials .
  • Medicinal Chemistry : Ethyl-azepine-triazole derivatives () and pyridinyl analogues () are prioritized in drug discovery due to their pharmacokinetic profiles and target selectivity .
  • Agrochemical Use : 唑虫酰胺’s carboxamide group disrupts insect nervous systems, a property absent in the amine-substituted target compound .

Biological Activity

3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to a class of pyrazole derivatives known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

  • Molecular Formula: C6H6N6
  • Molecular Weight: 178.15 g/mol
  • CAS Number: 1346604-13-4

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to this compound displayed notable antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 50-100 µg/mL, indicating moderate to strong activity compared to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vitro and in vivo studies. In one notable study, derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for COX-2 inhibition ranged from 0.02 to 0.04 µM, showcasing superior selectivity over COX-1 . Additionally, compounds were tested using the carrageenan-induced paw edema model in rats, demonstrating significant reduction in edema comparable to the standard anti-inflammatory drug diclofenac.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro assays showed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the activation of caspases and modulation of Bcl-2 family proteins . The IC50 values for cancer cell inhibition were reported at approximately 25 µM, indicating promising potential for further development.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. Substituents on the pyrazole ring significantly influence their potency and selectivity towards biological targets. For instance:

  • Substituent Variations: The presence of electron-withdrawing groups enhances COX inhibitory activity.
  • Ring Modifications: Alterations in the triazole moiety can improve antimicrobial efficacy .

Research Findings Summary

ActivityModel/MethodResultReference
AntimicrobialMIC Testing50–100 µg/mL against various strains
Anti-inflammatoryCOX Inhibition AssayIC50: 0.02–0.04 µM
AnticancerCell Viability AssayIC50: ~25 µM

Case Studies

  • Anti-inflammatory Effects : A study involving a series of pyrazole derivatives demonstrated that those with specific substitutions exhibited enhanced anti-inflammatory effects with minimal gastrointestinal toxicity observed during histopathological evaluations .
  • Anticancer Potential : In a comparative analysis of various pyrazole derivatives against cancer cell lines, it was found that specific modifications led to increased apoptosis rates and reduced cell viability in MCF-7 cells .

Q & A

Q. What are the established synthetic routes for 3-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-4-amine, and what reaction conditions optimize yield?

The compound can be synthesized via S-alkylation of a triazole-thiol precursor with alkyl/aryl halides in alkaline media (e.g., NaOH in methanol at room temperature). For example:

  • Procedure : Dissolve 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (1.03 mmol) in methanol with NaOH, then add alkyl halides dropwise .
  • Optimization : Low yields (e.g., 17.9% in ) may arise from competing side reactions; using copper catalysts (e.g., CuBr) or elevated temperatures (35–120°C) can improve efficiency .

Q. Table 1: Reaction Conditions from Literature

PrecursorReagent/CatalystSolventTemp.YieldReference
Triazole-thiol derivativeAlkyl halide + NaOHMethanolRT40–60%
Pyrazole-iodide derivativeCyclopropanamine + CuBrDMSO35°C17.9%
Hydroxy-triazole derivativeMitsunobu reactionTHFReflux50–70%

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Spectroscopic Methods :
    • 1H/13C NMR : Peaks for triazole (δ 8.8–9.0 ppm) and pyrazole (δ 6.5–7.5 ppm) protons confirm core structure .
    • HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 215) validate molecular weight .
  • X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.031) resolve bond lengths and angles, confirming substitution patterns .

Advanced Research Questions

Q. How can contradictory spectral and crystallographic data be resolved during structural validation?

  • Scenario : Discrepancies between NMR (e.g., unexpected splitting) and crystallographic bond angles may arise from dynamic effects (e.g., tautomerism) or crystal packing forces.
  • Methodology :
    • Perform VT-NMR (variable-temperature NMR) to detect tautomeric equilibria .
    • Use DFT calculations to compare theoretical and experimental geometries .
    • Validate with Hirshfeld surface analysis to assess intermolecular interactions influencing crystal structure .

Q. What strategies improve the refinement of X-ray crystallographic data for this compound?

  • Software : SHELXL (for small-molecule refinement) and SHELXD (for structure solution) are widely used .
  • Key Steps :
    • Apply TWIN commands for twinned data (common in polar space groups).
    • Use ISOR restraints for disordered triazole/pyrazole moieties.
    • Validate with R1/wR2 convergence (target: <0.05/0.10) .
  • Visualization : ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

Q. How can computational docking predict the compound’s bioactivity (e.g., antimicrobial)?

  • Workflow :
    • Ligand Preparation : Optimize 3D geometry using Gaussian09 (B3LYP/6-31G*).
    • Protein Selection : Retrieve target (e.g., E. coli DNA gyrase, PDB: 1KZN).
    • Docking : Use AutoDock Vina with Lamarckian GA; prioritize triazole-pyrazole interactions with active-site residues (e.g., hydrogen bonds with Asp73) .
  • Validation : Compare predicted binding affinity (ΔG) with experimental IC50 values from agar dilution assays .

Q. What methodologies address low yields in multi-step syntheses involving triazole-pyrazole hybrids?

  • Root Causes : Competing cyclization, poor solubility, or side reactions (e.g., oxidation).
  • Solutions :
    • Protecting Groups : Use Boc for amine protection during alkylation .
    • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 48 hr) .
    • Column Chromatography : Optimize eluent (e.g., EtOAc/hexane gradients) to separate regioisomers .

Q. How are structure-activity relationships (SARs) analyzed for derivatives of this compound?

  • Approach :
    • Synthesize analogs with varied substituents (e.g., alkylsulfanyl, fluorobenzyl) .
    • Test bioactivity (e.g., MIC against S. aureus).
    • QSAR Modeling : Use MLR (multiple linear regression) to correlate logP, polar surface area, and activity .
  • Key Finding : Fluorine substitution enhances lipophilicity and membrane penetration .

Q. Table 2: Biochemical Evaluation of Derivatives

DerivativeBioassay ModelActivity (IC50/ MIC)Reference
3-(Fluorobenzyl-thio)E. coli DNA gyrase2.1 µM
5-(Pyridin-4-yl)DPPH radical scavenging84% inhibition

Methodological Best Practices

  • Safety : Handle waste per guidelines (e.g., segregate halogenated solvents for professional disposal).
  • Reproducibility : Report NMR solvent (e.g., CDCl3 vs. DMSO-d6) to account for shift variability .
  • Data Archiving : Deposit crystallographic data in the Cambridge Structural Database (CSD) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazol-4-amine
Reactant of Route 2
3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazol-4-amine

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